Pre-schisanartanin B
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Overview
Description
Preschisanartanin B is a preschisanartane-type nortriterpenoid compound isolated from the plant Schisandra arisanensis . It is known for its unique chemical structure and potential biological activities, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Preschisanartanin B involves multiple steps, including the use of various reagents and catalysts. One of the synthetic routes includes the use of methyl lithium, diisobutylaluminum hydride, and osmium tetroxide, among others . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired chemical transformations.
Industrial Production Methods: the isolation from natural sources, such as Schisandra arisanensis, remains a common method for obtaining this compound .
Chemical Reactions Analysis
Types of Reactions: Preschisanartanin B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions involving Preschisanartanin B include osmium tetroxide, sodium bisulfite, and aluminum tert-butoxide . The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired chemical transformations.
Major Products Formed: The major products formed from the reactions of Preschisanartanin B depend on the type of reaction and the reagents used. For example, oxidation reactions may lead to the formation of various oxidized derivatives, while reduction reactions can produce reduced forms of the compound.
Scientific Research Applications
Preschisanartanin B has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is studied for its potential cytotoxicity and anti-HIV-1 activity . Additionally, its unique chemical structure makes it a valuable compound for studying nortriterpenoids and their biological activities.
Mechanism of Action
The mechanism of action of Preschisanartanin B involves its interaction with specific molecular targets and pathways. It is known to exhibit cytotoxic effects, which may be attributed to its ability to interfere with cellular processes and induce apoptosis . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds: Preschisanartanin B is similar to other preschisanartane-type nortriterpenoids, such as Pre-schisanartanin C and Pre-schisanartanin D . These compounds share a similar chemical backbone and exhibit comparable biological activities.
Uniqueness: What sets Preschisanartanin B apart from similar compounds is its specific chemical structure and the unique biological activities it exhibits. Its potential anti-HIV-1 activity and cytotoxic effects make it a compound of significant interest in scientific research .
Properties
Molecular Formula |
C31H42O11 |
---|---|
Molecular Weight |
590.7 g/mol |
IUPAC Name |
[(1S,2S)-2-[(1R,2S,3S,7R,10S,13R,15S,16S,17R,18R)-2,15-dihydroxy-9,9,18-trimethyl-5,14-dioxo-4,8,21-trioxahexacyclo[13.5.1.01,13.03,7.03,10.016,18]henicosan-17-yl]-1-[(2S,4R)-4-methyl-5-oxooxolan-2-yl]propyl] acetate |
InChI |
InChI=1S/C31H42O11/c1-13-11-17(39-25(13)35)22(38-15(3)32)14(2)21-23-28(21,6)9-10-29-16(24(34)31(23,37)42-29)7-8-18-27(4,5)40-19-12-20(33)41-30(18,19)26(29)36/h13-14,16-19,21-23,26,36-37H,7-12H2,1-6H3/t13-,14+,16+,17+,18+,19-,21-,22+,23+,26+,28-,29-,30-,31+/m1/s1 |
InChI Key |
XVOAOTAZULSEBL-UAALQDDJSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H](OC1=O)[C@H]([C@@H](C)[C@@H]2[C@H]3[C@@]2(CC[C@@]45[C@@H](CC[C@@H]6[C@]7([C@H]4O)[C@@H](CC(=O)O7)OC6(C)C)C(=O)[C@]3(O5)O)C)OC(=O)C |
Canonical SMILES |
CC1CC(OC1=O)C(C(C)C2C3C2(CCC45C(CCC6C(OC7C6(C4O)OC(=O)C7)(C)C)C(=O)C3(O5)O)C)OC(=O)C |
Origin of Product |
United States |
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